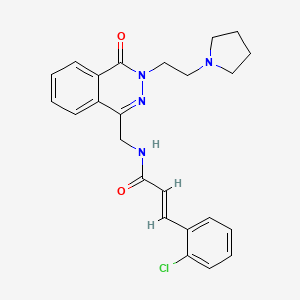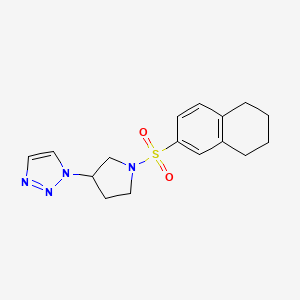![molecular formula C13H13FN4O B2863498 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine CAS No. 2380071-35-0](/img/structure/B2863498.png)
5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine, also known as AZD6738, is a small molecule inhibitor that targets the enzyme Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a key component of the DNA damage response pathway, which is responsible for detecting and repairing DNA damage. AZD6738 has shown promising results in preclinical studies as a potential cancer therapy, particularly in combination with other DNA-damaging agents.
Wirkmechanismus
5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine targets the ATR kinase, which is activated in response to DNA damage. ATR kinase plays a key role in the DNA damage response pathway, which is responsible for detecting and repairing DNA damage. By inhibiting ATR kinase, 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine prevents the activation of the DNA damage response pathway, leading to increased sensitivity to DNA-damaging agents.
Biochemical and Physiological Effects:
5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine has been shown to enhance the efficacy of DNA-damaging agents in preclinical models of cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine is its ability to enhance the efficacy of DNA-damaging agents, which are commonly used in cancer treatment. Another advantage is its favorable safety profile in preclinical studies. However, one limitation of 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine is its potential to cause toxicity in normal cells, which could limit its clinical utility.
Zukünftige Richtungen
There are several future directions for research on 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine. One direction is to further investigate its potential as a cancer therapy, particularly in combination with other targeted therapies. Another direction is to explore its potential as a radiosensitizer in the treatment of cancer. Additionally, further research is needed to better understand the potential toxicity of 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine in normal cells and to develop strategies to mitigate this toxicity.
Synthesemethoden
The synthesis of 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine involves a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the preparation of 2-aminopyridine, which is then reacted with 3-(chloromethyl)oxetane to form the key intermediate, 3-(pyridin-3-yloxymethyl)azetidine. This intermediate is then reacted with 5-fluoro-2,4-dichloropyrimidine to form the final product, 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy. 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine has also been studied in combination with other targeted therapies, such as PARP inhibitors, and has shown promising results.
Eigenschaften
IUPAC Name |
5-fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c14-12-5-16-9-17-13(12)18-6-10(7-18)8-19-11-2-1-3-15-4-11/h1-5,9-10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDVYOYJNBFMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2F)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863418.png)
![2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one](/img/structure/B2863419.png)

![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2863421.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863422.png)

![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)
![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2863427.png)
![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)